molecular formula C13H15NO B185655 2-Benzylidenecyclohexanone oxime CAS No. 114506-90-0

2-Benzylidenecyclohexanone oxime

Cat. No. B185655
CAS RN: 114506-90-0
M. Wt: 201.26 g/mol
InChI Key: RWOLAHHEUZXIJZ-HBKPYOMSSA-N
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Description

2-Benzylidenecyclohexanone oxime, also known as benzylideneacetone oxime (BAO), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism of Action

The mechanism of action of 2-Benzylidenecyclohexanone oxime involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells. The compound also exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
2-Benzylidenecyclohexanone oxime has been shown to exhibit significant anticancer activity in vitro and in vivo. The compound induces apoptosis in cancer cells by inhibiting topoisomerase II activity and has been found to be effective against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-Benzylidenecyclohexanone oxime exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Benzylidenecyclohexanone oxime is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. The compound also exhibits significant anticancer activity and anti-inflammatory properties, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of 2-Benzylidenecyclohexanone oxime is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research of 2-Benzylidenecyclohexanone oxime. One potential direction is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of the compound in vivo. Another direction is the investigation of the compound's potential applications in catalysis and material science. Additionally, further studies are needed to elucidate the mechanism of action of 2-Benzylidenecyclohexanone oxime and its potential applications in the treatment of various inflammatory disorders.
Conclusion
2-Benzylidenecyclohexanone oxime is a chemical compound that exhibits significant anticancer activity, anti-inflammatory properties, and antioxidant properties. The compound has potential applications in various fields, including medicinal chemistry, material science, and catalysis. The relatively simple synthesis method of 2-Benzylidenecyclohexanone oxime makes it easily accessible for laboratory experiments, but its low solubility in water may limit its bioavailability and efficacy in vivo. Further research is needed to elucidate the mechanism of action and potential applications of 2-Benzylidenecyclohexanone oxime in various fields.

Synthesis Methods

The synthesis of 2-Benzylidenecyclohexanone oxime can be achieved through the reaction of 2-Benzylidenecyclohexanone oximecetone and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature for several hours, resulting in the formation of a yellow crystalline solid.

Scientific Research Applications

2-Benzylidenecyclohexanone oxime has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. Additionally, 2-Benzylidenecyclohexanone oxime has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

CAS RN

114506-90-0

Product Name

2-Benzylidenecyclohexanone oxime

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(NE)-N-[(2E)-2-benzylidenecyclohexylidene]hydroxylamine

InChI

InChI=1S/C13H15NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,15H,4-5,8-9H2/b12-10+,14-13+

InChI Key

RWOLAHHEUZXIJZ-HBKPYOMSSA-N

Isomeric SMILES

C1CC/C(=N\O)/C(=C/C2=CC=CC=C2)/C1

SMILES

C1CCC(=NO)C(=CC2=CC=CC=C2)C1

Canonical SMILES

C1CCC(=NO)C(=CC2=CC=CC=C2)C1

Origin of Product

United States

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